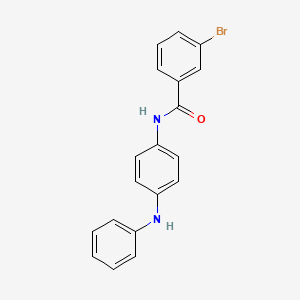

N-(4-anilinophenyl)-3-bromobenzamide

Description

N-(4-anilinophenyl)-3-bromobenzamide is a brominated benzamide derivative featuring a 3-bromo substituent on the benzamide core and an anilinophenyl group at the para position.

Properties

IUPAC Name |

N-(4-anilinophenyl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFZLASAIFZYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-anilinophenyl)benzamide

This parent compound lacks the 3-bromo substituent but shares the anilinophenyl-benzamide scaffold. It is a well-characterized DGC inhibitor with IC50 values of 1 µM (VC2370, V. cholerae) and 17.83 µM (WspR, P. aeruginosa), demonstrating broad-spectrum anti-biofilm activity . Unlike the brominated variant, its lower molecular weight (311.36 g/mol vs. 397.27 g/mol for the bromo analog) may improve solubility but reduce target-binding stability .

3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (CAS 356541-68-9)

A closely related derivative with a 4-methoxy group adjacent to the 3-bromo substituent. Predicted properties include a pKa of 12.48 and boiling point of 485.1°C, suggesting higher thermal stability compared to non-methoxy analogs .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

This compound replaces the anilinophenyl group with a 4-bromophenyl moiety and incorporates three methoxy groups.

Comparison with Functionally Similar Compounds

Sulfasalazine and Eprosartan

These non-benzamide DGC inhibitors exhibit IC50 values in the micromolar range:

| Compound | IC50 (YdeH, E. coli) | IC50 (WspR, P. aeruginosa) | |

|---|---|---|---|

| Sulfasalazine | 200 µM | 360 µM | |

| Eprosartan | 888 µM | 170 µM |

N-(4-anilinophenyl)benzamide derivatives (including the brominated analog) show 10–100× greater potency than these compounds, likely due to optimized interactions with the GGDEF domain of DGCs .

MANT-GTP and TNP-GTP

Nucleotide-based inhibitors like MANT-GTP competitively bind the GTP pocket of DGCs with sub-micromolar affinity. However, benzamide derivatives (e.g., N-(4-anilinophenyl)-3-bromobenzamide) offer advantages in cellular permeability and metabolic stability, as nucleotide analogs are prone to enzymatic degradation .

Key Research Findings and Implications

- Anti-biofilm activity: N-(4-anilinophenyl)benzamide analogs reduce biofilm formation in V. cholerae and P. aeruginosa at sub-micromolar concentrations, outperforming sulfasalazine and eprosartan . The 3-bromo substitution may enhance membrane penetration or target affinity, though direct comparative data are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.